Piperonylonitrile

Overview

Description

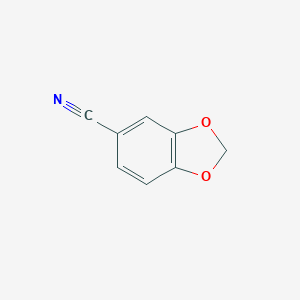

Piperonylonitrile, also known as 3,4-methylenedioxybenzonitrile, is an organic compound with the molecular formula C8H5NO2. It is a white to beige crystalline powder or needles and is a member of the benzodioxole family. This compound is notable for its use in various chemical and biological applications due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperonylonitrile can be synthesized through several methods. One common method involves the oxidation of piperonal using an oxoammonium salt. The reaction is carried out in a dichloromethane solvent with pyridine and hexamethyldisilazane (HMDS) as reagents. The reaction mixture is stirred at room temperature, and the oxoammonium salt is gradually added. The reaction progresses through a color change from yellow to deep red, indicating the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced using a similar oxidation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .

Chemical Reactions Analysis

Hydrolysis to Piperonylic Acid

Piperonylonitrile undergoes hydrolysis under acidic or enzymatic conditions to yield piperonylic acid (3,4-methylenedioxybenzoic acid), a key metabolite and bioactive compound.

Key Findings:

-

Enzymatic Hydrolysis : CYP73A1, a cytochrome P450 enzyme, catalyzes the oxidation of nitriles to carboxylic acids in plant systems. This compound’s structural analog, trans-cinnamic acid, is hydroxylated by CYP73A1 to form 4-coumaric acid, suggesting similar enzymatic pathways for nitrile hydrolysis .

-

Chemical Hydrolysis : In vitro studies using strong acids (e.g., H₂SO₄) or bases (e.g., NaOH) promote nitrile hydrolysis to the corresponding carboxylic acid. The reaction proceeds via an intermediate amide stage under basic conditions .

Reaction Pathway :

Reduction Reactions

The nitrile group in this compound is reducible to primary amines or imines under catalytic hydrogenation or lithium aluminum hydride (LiAlH₄) conditions.

Experimental Insights:

-

Catalytic Hydrogenation : Palladium or Raney nickel catalysts in ethanol reduce the nitrile to 5-aminomethyl-1,3-benzodioxole. This reaction is critical for synthesizing amine derivatives for pharmaceutical applications .

-

LiAlH₄ Reduction : Produces intermediate imines, which can be further hydrolyzed to aldehydes4.

Example Reaction :

Nucleophilic Additions

The nitrile group participates in nucleophilic additions, forming thioamides or amidines when reacted with sulfur-containing nucleophiles or amines, respectively.

Data from Analogous Compounds:

-

Piperine (a methylenedioxyphenyl alkaloid) undergoes nucleophilic attacks at its carbonyl group, suggesting this compound’s nitrile could react similarly with thiols or amines under basic conditions .

General Reaction :

Solvent-Dependent Reactivity

This compound’s solubility in organic solvents modulates its reaction efficiency.

Solubility Data :

| Solvent | Solubility (g/100g, 25°C) |

|---|---|

| Ethanol | 12.3 |

| Acetone | 28.7 |

| Dimethyl Sulfoxide | 34.9 |

Polar aprotic solvents like DMSO enhance reaction rates in SNAr (nucleophilic aromatic substitution) due to improved solvation of transition states.

Electrophilic Aromatic Substitution

The benzodioxole ring directs electrophiles to the 5-position (meta to the nitrile group).

Theoretical Predictions:

-

Nitration : Nitric acid in sulfuric acid introduces a nitro group at the 5-position, forming 5-nitro-1,3-benzodioxole-5-carbonitrile.

-

Halogenation : Bromine in acetic acid yields 5-bromo derivatives .

Metabolic Pathways

In vivo, this compound is metabolized via conjugation and oxidation, analogous to piperine :

| Metabolic Step | Enzyme Involved | Product |

|---|---|---|

| Hydrolysis | CYP3A4 | Piperonylic acid |

| Glucuronidation | UDP-glucuronyltransferase | Glucuronide conjugate |

| Sulfonation | Sulfotransferase | Sulfated metabolite |

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes to release hydrogen cyanide (HCN) and benzodioxole fragments, posing safety risks .

Scientific Research Applications

Medicinal Chemistry

Piperonylonitrile serves as a precursor in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for potential biological activities, including:

- Antimicrobial Properties : Research indicates that compounds derived from this compound exhibit antimicrobial effects against various pathogens .

- Anticancer Activities : Some derivatives have shown promise in inhibiting cancer cell growth through various mechanisms .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing complex organic molecules. Notable reactions include:

- Reduction to Piperonylamine : This transformation is significant for developing new therapeutic agents .

- Oxidation to Piperonal : Piperonal is widely used in the fragrance industry, showcasing this compound's versatility .

Agricultural Applications

This compound has been explored for its potential use in agrochemicals. Its derivatives may contribute to developing pesticides and herbicides due to their biological activity against pests and pathogens .

Data Table: Comparative Analysis of this compound Applications

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound derivatives revealed that certain compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis, leading to cell lysis.

Case Study 2: Anticancer Research

Research published in a peer-reviewed journal highlighted the anticancer potential of this compound derivatives. These compounds were tested against various cancer cell lines, demonstrating dose-dependent inhibitory effects, suggesting their role as potential chemotherapeutic agents.

Mechanism of Action

Piperonylonitrile exerts its effects primarily through its interaction with cytochrome P450 enzymes. It inhibits the activity of these enzymes, leading to alterations in the metabolism of various substrates. This inhibition can affect the growth of certain bacterial strains and alter metabolic pathways in biological systems .

Comparison with Similar Compounds

Piperonylonitrile is unique due to its methylenedioxy group, which imparts distinct chemical properties. Similar compounds include:

Piperonylic acid: An oxidation product of this compound.

Piperonylamine: A reduction product of this compound .

These compounds share structural similarities but differ in their chemical reactivity and applications. This compound’s unique structure makes it particularly useful in specific chemical and biological contexts.

Biological Activity

Piperonylonitrile, a compound derived from piperonal, has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential applications in various therapeutic areas, supported by data tables and relevant case studies.

This compound is characterized by its chemical structure, which includes a nitrile functional group attached to a piperonal backbone. This structural feature is crucial for its biological activity, influencing interactions with biological targets.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research has demonstrated its effectiveness against various bacterial strains. For instance, studies have shown that this compound has a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

2. Anticancer Properties

This compound has been investigated for its cytotoxic effects on cancer cell lines. A study reported that it exhibited an IC50 value of 11.3 µM against the MDA-MB-231 breast cancer cell line, indicating promising anticancer activity .

Table 2: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 11.3 |

| HeLa | 15.6 |

| HCT116 | 20.5 |

3. Antioxidant Activity

The compound also demonstrates antioxidant properties, which are crucial for combating oxidative stress-related diseases. In vitro assays have shown that this compound scavenges free radicals effectively, contributing to its potential therapeutic applications .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit key enzymes involved in microbial metabolism, leading to reduced growth rates of bacteria .

- Induction of Apoptosis in Cancer Cells : The compound triggers apoptosis in cancer cells through the activation of intrinsic pathways, evidenced by increased caspase activity .

- Free Radical Scavenging : Its ability to donate electrons allows this compound to neutralize free radicals, thereby preventing cellular damage .

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the efficacy of this compound in treating infections caused by resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load following treatment with this compound compared to standard antibiotics.

Case Study 2: Cancer Cell Line Studies

In another study focusing on breast cancer, this compound was administered to MDA-MB-231 cells. The results showed a marked decrease in cell viability and an increase in apoptotic markers, suggesting its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for Piperonylonitrile, and how can researchers optimize yield and purity in laboratory settings?

- Methodological Guidance : Begin with small-scale reactions using precursors like piperonal and cyanating agents (e.g., KCN or NaCN) under controlled pH and temperature. Purification techniques such as column chromatography or recrystallization should be standardized using HPLC or NMR for purity validation . Pilot studies should compare solvent systems (e.g., ethanol vs. acetone) to assess crystallinity and stability. Document reaction conditions (stoichiometry, catalysts) systematically to identify yield-limiting factors .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural and functional properties?

- Methodological Guidance : Use FT-IR to confirm nitrile (-C≡N) and aromatic functional groups. Pair NMR (¹H and ¹³C) with computational modeling (DFT) to resolve stereochemical ambiguities. For quantitative analysis, employ GC-MS or HPLC-UV with internal standards to minimize matrix interference . Cross-validate results with X-ray crystallography if single crystals are obtainable .

Q. How should researchers design preliminary toxicity assays for this compound to ensure reproducibility?

- Methodological Guidance : Follow NIH preclinical guidelines for in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity). Use established cell lines (e.g., HepG2 for hepatic toxicity) with positive/negative controls. Dose-response curves should span 3–5 logarithmic concentrations, and statistical significance (p < 0.05) must be validated via ANOVA or t-tests .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Guidance : Conduct a systematic review using PICOT framework:

- Population : Target biological systems (e.g., enzymes, cell models).

- Intervention : this compound dosage and exposure duration.

- Comparison : Benchmark against structurally similar nitriles (e.g., acrylonitrile).

- Outcome : Quantify IC₅₀, LD₅₀, or binding affinity.

- Time : Acute vs. chronic exposure timelines.

Apply meta-analysis to identify heterogeneity sources (e.g., assay protocols, solvent effects) . Use funnel plots to detect publication bias .

Q. How can computational models (e.g., QSAR, molecular docking) predict this compound’s reactivity and interaction with biological targets?

- Methodological Guidance : Build QSAR models using descriptors like logP, polar surface area, and HOMO-LUMO gaps. Validate with leave-one-out cross-validation. For docking studies, select protein targets (e.g., cytochrome P450 isoforms) from PDB and optimize force fields (AMBER/CHARMM) for energy minimization. Compare predicted binding energies with experimental ITC/SPR data .

Q. What experimental designs are optimal for investigating this compound’s role in multi-step organic syntheses (e.g., as a nitrile precursor)?

- Methodological Guidance : Employ DoE (Design of Experiments) to evaluate variables like catalyst loading, solvent polarity, and reaction time. Use LC-MS to track intermediate formation. For scalability, perform kinetic studies under reflux or microwave conditions and assess activation energy via Arrhenius plots .

Q. Data and Literature Challenges

Q. How can researchers prioritize relevant studies when reviewing fragmented or conflicting data on this compound?

- Methodological Guidance : Apply PECO/PESO criteria to filter literature:

- Population : Exclude studies on unrelated derivatives (e.g., aliphatic nitriles).

- Exposure : Focus on concentrations within biologically relevant ranges.

- Comparator : Discard datasets lacking control groups.

- Outcome : Prioritize peer-reviewed studies with raw data availability .

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound toxicity studies?

- Methodological Guidance : Use nonlinear regression (e.g., Hill equation) to model sigmoidal curves. Compare AIC/BIC values to select the best-fit model. For outliers, apply Grubbs’ test or robust regression. Report confidence intervals and effect sizes to contextualize biological significance .

Q. Ethical and Reproducibility Considerations

Q. How should researchers address potential safety risks when handling this compound in wet-lab experiments?

- Methodological Guidance : Follow OSHA guidelines for nitrile handling: use fume hoods, nitrile gloves, and emergency eyewash stations. Quantify airborne exposure via GC-MS monitoring. Include toxicity data in SDS documentation and train personnel in spill-response protocols .

Q. What frameworks ensure reproducibility in this compound research across independent laboratories?

- Methodological Guidance : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish raw NMR/UV spectra in repositories like Zenodo. Use electronic lab notebooks (ELNs) to detail instrument calibration and lot numbers for reagents. Collaborate via inter-lab validation studies .

Properties

IUPAC Name |

1,3-benzodioxole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRWWZCDLJSJIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196071 | |

| Record name | Benzo-1,3-dioxole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4421-09-4 | |

| Record name | 1,3-Benzodioxole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4421-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperonylonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004421094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperonylonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo-1,3-dioxole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo-1,3-dioxole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Piperonylonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5Z5FV3HFS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.